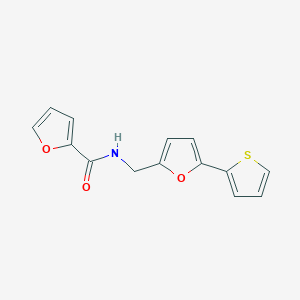

N-((5-(thiophen-2-yl)furan-2-yl)methyl)furan-2-carboxamide

Description

N-((5-(Thiophen-2-yl)furan-2-yl)methyl)furan-2-carboxamide is a heterocyclic compound featuring a furan carboxamide core substituted with a thiophene-containing furan methyl group.

Properties

IUPAC Name |

N-[(5-thiophen-2-ylfuran-2-yl)methyl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO3S/c16-14(12-3-1-7-17-12)15-9-10-5-6-11(18-10)13-4-2-8-19-13/h1-8H,9H2,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNBLQDGRVKXAII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)NCC2=CC=C(O2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(thiophen-2-yl)furan-2-yl)methyl)furan-2-carboxamide typically involves the following steps:

Formation of the thiophene ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with phosphorus pentasulfide (P4S10) to form the thiophene ring.

Formation of the furan ring: The furan ring can be synthesized via the Feist-Benary synthesis, which involves the reaction of α-haloketones with β-dicarbonyl compounds under basic conditions.

Coupling of the thiophene and furan rings: This step involves the use of a coupling agent such as palladium on carbon (Pd/C) to link the thiophene and furan rings through a carbon-carbon bond.

Formation of the carboxamide group: The final step involves the reaction of the coupled product with an amine to form the carboxamide group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

N-((5-(thiophen-2-yl)furan-2-yl)methyl)furan-2-carboxamide undergoes various chemical reactions, including:

Substitution: Electrophilic substitution reactions can occur at the thiophene ring, where halogens or other electrophiles replace hydrogen atoms.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

Substitution: Halogens, electrophiles

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Reduced thiophene derivatives

Substitution: Halogenated thiophene derivatives

Scientific Research Applications

N-((5-(thiophen-2-yl)furan-2-yl)methyl)furan-2-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-((5-(thiophen-2-yl)furan-2-yl)methyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s thiophene and furan rings allow it to interact with various enzymes and receptors, potentially inhibiting their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following table summarizes key structural analogs, their substituents, and reported properties:

Key Observations

Heterocyclic Core Influence :

- The furan carboxamide core in the target compound contrasts with thiazole (e.g., compound 31) or 1,3,4-oxadiazole (e.g., LMM11) cores in analogs. These differences affect electronic properties and binding interactions. For instance, oxadiazoles like LMM11 exhibit strong antifungal activity due to sulfamoyl and furan groups enhancing enzyme inhibition .

Substituent Effects: Thiophene vs. Phenyl/Thiazole: The thiophene substituent in the target compound may enhance π-π stacking and electron delocalization compared to phenyl or fluorophenyl groups in analogs . Polar Groups: The diethylamino group in compound 3617-1720 increases hydrophilicity, whereas chloro or propargyl substituents (int-8) modulate reactivity and stability .

Thiophene’s sulfur atom could mimic biological thiols, enhancing target engagement .

Synthetic Accessibility :

- The target compound’s synthesis likely follows routes similar to int-8 (65% yield), involving Suzuki couplings or nucleophilic substitutions . In contrast, compound 31 required a multi-step sequence with a Suzuki reaction for aryl boronic acid incorporation .

Biological Activity

N-((5-(thiophen-2-yl)furan-2-yl)methyl)furan-2-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with similar compounds.

The compound features a unique structure comprising furan and thiophene rings, which are known for their diverse biological activities. The molecular formula is , and it has a molecular weight of approximately 250.29 g/mol.

The biological activity of this compound appears to be mediated through several mechanisms:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes involved in metabolic pathways.

- Antioxidant Activity : Its structural components may contribute to its ability to scavenge free radicals, thereby reducing oxidative stress.

- Antimicrobial Properties : Preliminary studies indicate that this compound may exhibit antimicrobial activity against certain bacterial strains.

Anticancer Activity

Recent studies have indicated that this compound may possess anticancer properties. For instance, it has been tested against various cancer cell lines with promising results:

These findings suggest that the compound could be a candidate for further development in cancer therapeutics.

Antimicrobial Activity

The compound has also demonstrated activity against several bacterial strains:

| Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 | |

| Escherichia coli | 64 | |

| Pseudomonas aeruginosa | 128 |

These results indicate potential for use as an antimicrobial agent, particularly in treating infections caused by resistant strains.

Case Studies

A notable study involved the synthesis and biological evaluation of several derivatives of this compound. The derivatives were tested for their cytotoxicity and enzyme inhibition properties, revealing that modifications to the thiophene ring significantly enhanced their biological activity.

Example Case Study

In a comparative study, a derivative with a methyl group substitution on the thiophene ring exhibited an IC50 value of 8 µM against HepG2 cells, indicating enhanced potency compared to the parent compound. This suggests that structural modifications can lead to improved therapeutic profiles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.